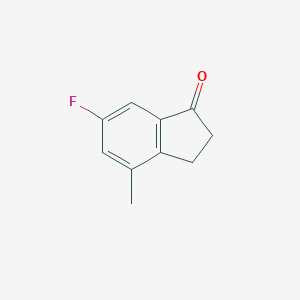

6-Fluoro-4-methylindan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAXYSVQFDBFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455715 | |

| Record name | 6-FLUORO-4-METHYLINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174603-42-0 | |

| Record name | 6-FLUORO-4-METHYLINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174603-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Fluoro-4-methylindan-1-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth exploration of 6-Fluoro-4-methylindan-1-one (CAS No. 174603-42-0), a key fluorinated building block in modern medicinal chemistry. We present a detailed examination of its synthesis, focusing on the strategic intramolecular Friedel-Crafts acylation of its precursor, 3-(4-fluoro-2-methylphenyl)propanoic acid. This guide elucidates the mechanistic rationale behind the synthetic protocol, offering field-proven insights for researchers and drug development professionals. Furthermore, we consolidate the compound's physicochemical properties, spectral data, and discuss its pivotal role as an intermediate in the development of novel therapeutics, particularly those targeting neurological disorders. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Significance of Fluorinated Indanones in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into such scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This compound represents a specific and valuable embodiment of this principle. Its unique substitution pattern—a fluorine atom at the 6-position and a methyl group at the 4-position—creates a specific electronic and steric profile that is leveraged in the synthesis of more complex molecules.

Notably, derivatives of this indanone, such as the corresponding amine, are crucial precursors for compounds targeting neurological disorders.[1] The presence of the fluorine atom can enhance binding to biological targets, while the methyl group provides a handle for further synthetic modification or can influence the molecule's orientation within a binding pocket.[1] This guide serves as a comprehensive resource for scientists engaged in the synthesis and application of this important intermediate.

Synthesis of this compound

The most reliable and common strategy for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[2] This pathway involves two primary stages: first, the synthesis of the requisite precursor, 3-(4-fluoro-2-methylphenyl)propanoic acid, followed by its acid-catalyzed cyclization to form the indanone ring system.

Stage 1: Synthesis of 3-(4-fluoro-2-methylphenyl)propanoic acid

A robust method for preparing the propanoic acid precursor involves a malonic ester synthesis, starting from 4-fluoro-2-methylbenzyl bromide. This approach provides excellent control over the carbon framework.

Protocol 1: Synthesis of 3-(4-fluoro-2-methylphenyl)propanoic acid

-

Step 1: Malonate Alkylation. In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), sodium ethoxide is prepared by cautiously adding sodium metal (1.05 eq) to absolute ethanol. Once the sodium has fully reacted, diethyl malonate (1.1 eq) is added dropwise at 0 °C. The resulting solution is stirred for 30 minutes before adding 4-fluoro-2-methylbenzyl bromide (1.0 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours until TLC analysis indicates the consumption of the benzyl bromide.

-

Causality: Sodium ethoxide serves as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate. The benzyl bromide is an excellent electrophile for the subsequent Sₙ2 reaction. Using a slight excess of the malonate ensures complete consumption of the more valuable benzyl bromide.

-

-

Step 2: Saponification and Decarboxylation. After cooling to room temperature, a solution of potassium hydroxide (3.0 eq) in water/ethanol is added, and the mixture is heated to reflux for 3-4 hours to hydrolyze the diester to the dicarboxylic acid salt.

-

Causality: Saponification using a strong base like KOH is a standard method to convert esters to carboxylates. Refluxing ensures the reaction goes to completion.

-

-

Step 3: Acidification and Isolation. The reaction mixture is cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid. The resulting diacid is unstable and will decarboxylate upon gentle heating. The mixture is heated to 50-60 °C until gas evolution (CO₂) ceases. The product, 3-(4-fluoro-2-methylphenyl)propanoic acid, often precipitates as a solid or can be extracted with an organic solvent like ethyl acetate. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

-

Causality: Acidification protonates the carboxylate salts. The resulting malonic acid derivative is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the desired propanoic acid product.

-

Stage 2: Intramolecular Friedel-Crafts Acylation

The final ring-closing step is an intramolecular electrophilic aromatic substitution. This requires a strong acid catalyst to convert the carboxylic acid into a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.

Protocol 2: Synthesis of this compound

-

Step 1: Reaction Setup. The dried 3-(4-fluoro-2-methylphenyl)propanoic acid (1.0 eq) is added to a flask containing a strong dehydrating acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are highly effective for this transformation. The amount used should be sufficient to ensure efficient stirring (typically 10-20 times the weight of the starting material for PPA).

-

Causality: Strong protic acids or Lewis acids are required to generate the electrophilic acylium ion from the carboxylic acid. PPA and Eaton's reagent are excellent choices as they are both strong acids and powerful dehydrating agents, driving the equilibrium towards the formation of the acylium ion.[3][4]

-

-

Step 2: Cyclization. The mixture is mechanically stirred and gently heated to 70-90 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the cyclization. The ortho- and para-directing effects of the fluorine and methyl groups guide the cyclization to the desired position. The fluorine atom is a deactivating group, but it directs ortho/para, and the methyl group is an activating ortho/para director. The cyclization occurs para to the fluorine and ortho to the methyl group, which is sterically accessible.

-

-

Step 3: Work-up and Purification. The reaction mixture is allowed to cool to room temperature and then cautiously poured onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product. The solid is collected by vacuum filtration and washed thoroughly with water, followed by a cold solution of sodium bicarbonate to remove any unreacted acid, and finally with water again. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Causality: Quenching on ice is a standard and safe procedure for handling strong acid reactions. The basic wash with sodium bicarbonate is crucial for removing the acidic starting material, which simplifies purification.

-

Synthetic Pathway Visualization

The overall synthetic scheme is depicted below.

Physicochemical and Spectral Properties

The accurate characterization of this compound is essential for its use in further synthetic applications. The expected properties are summarized below.

| Property | Value | Source |

| CAS Number | 174603-42-0 | [5] |

| Molecular Formula | C₁₀H₉FO | |

| Molecular Weight | 164.18 g/mol | |

| Appearance | Expected to be an off-white to pale yellow solid | Analog Comparison[6] |

| Melting Point | Data not widely published, but expected in the range of 50-70 °C | Analog Comparison[6] |

| Storage | Sealed in dry, 2-8°C |

Expected Spectral Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.2-7.4 ppm (d): 1H, aromatic proton at C5, doublet coupled to F.

-

δ ~7.0-7.1 ppm (d): 1H, aromatic proton at C7, doublet.

-

δ ~3.0 ppm (t): 2H, methylene protons at C2 (adjacent to carbonyl), triplet.

-

δ ~2.7 ppm (t): 2H, methylene protons at C3, triplet.

-

δ ~2.3 ppm (s): 3H, methyl protons at C4, singlet.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~205 ppm: Carbonyl carbon (C1).

-

δ ~160-165 ppm (d, ¹JCF): Fluorine-bearing aromatic carbon (C6).

-

δ ~115-145 ppm: Remaining aromatic carbons.

-

δ ~36 ppm: Methylene carbon (C2).

-

δ ~25-30 ppm: Methylene carbon (C3).

-

δ ~18-22 ppm: Methyl carbon.

-

-

¹⁹F NMR (CDCl₃):

-

A single resonance is expected in the typical aryl fluoride region.

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 164.1: Molecular ion peak.

-

Fragment at m/z = 136: Loss of CO.

-

Fragment at m/z = 121: Loss of CO and CH₃.

-

Characterization Workflow

Applications in Research and Development

This compound is primarily valued as a sophisticated intermediate in the synthesis of high-value compounds, especially for the pharmaceutical industry.

-

Precursor for Neurological Drug Candidates: The most significant application is its role as a precursor to amine derivatives, such as 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine.[1] This amine is a building block for molecules designed to modulate central nervous system targets. The indanone can be converted to the amine via reductive amination or through formation of an oxime followed by reduction.

-

Scaffold for Bioactive Molecules: The indanone core itself is a target for further functionalization. The ketone moiety can be used in aldol condensations, Wittig reactions, or as a handle to introduce new stereocenters, allowing for the creation of diverse chemical libraries for high-throughput screening.

-

Materials Science: While less common, fluorinated organic molecules with rigid cores have applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[1]

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: The compound is classified as having acute oral toxicity (Category 4) and is considered hazardous to the aquatic environment with long-term effects (Category 3).[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling Precautions: Avoid inhalation of dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

Chemsigma. 174603-42-0 this compound. Retrieved from [Link]

-

Chemsrc. CAS#:174603-42-0. Retrieved from [Link]

-

Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. Retrieved from [Link]

- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

PubChem. 6-Fluoro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

-

Zgórzyńska, E., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 463-491. Retrieved from [Link]

-

PubMed. (2014). 6-Fluoro-indan-1-one. Retrieved from [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

PubChem. 4-Methylindan. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

-

SpectraBase. 4,7-Dimethyl-indan-1-one. Retrieved from [Link]

Sources

- 1. Buy 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS#:174603-42-0 | 6-FLUORO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 6-Fluoro-4-methylindan-1-one: Synthesis, Characterization, and Application

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Among these valuable scaffolds, the indanone core is a "privileged structure," forming the backbone of numerous pharmacologically active agents.[1][2] The successful development of drugs like Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, underscores the therapeutic potential of the indanone framework.[1][3][4]

This guide provides a comprehensive technical overview of a specific, functionalized indanone derivative: 6-Fluoro-4-methylindan-1-one . We will delve into its chemical architecture, detail a robust synthetic protocol, and present a multi-technique analytical workflow for its complete characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound, whether for use as a key intermediate or as a target molecule for novel applications.

Section 1: Chemical Structure and Physicochemical Properties

Understanding the fundamental structure and properties of this compound is the first step toward its effective utilization. The molecule consists of a bicyclic system where a benzene ring is fused to a five-membered ring containing a ketone. A fluorine atom is substituted at the 6-position and a methyl group at the 4-position of the aromatic ring.

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C3a [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C7a [label="C"];

O1 [label="O"];

F6 [label="F"];

CH3_4 [label="CH₃"];

// Define positions

C1 [pos="0,1.5!"];

O1 [pos="0,2.5!"];

C2 [pos="-1.2,0.75!"];

C3 [pos="-1.2,-0.75!"];

C3a [pos="0,-1.5!"];

C7a [pos="1.2,-0.75!"];

C7 [pos="2.4,-1.5!"];

C6 [pos="3.6,-0.75!"];

F6 [pos="4.8,-1.5!"];

C5 [pos="3.6,0.75!"];

C4 [pos="2.4,1.5!"];

CH3_4 [pos="2.4,2.5!"];

// Define bonds

C1 -- O1 [style=double];

C1 -- C2;

C2 -- C3;

C3 -- C3a;

C3a -- C7a;

C7a -- C1;

C7a -- C7;

C7 -- C6;

C6 -- C5;

C5 -- C4;

C4 -- C3a;

C4 -- CH3_4;

C6 -- F6;

}

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on well-established methods for indanone synthesis.[5][6]

Step 1: Conversion to Acyl Chloride

-

To a stirred solution of 3-(3-fluoro-5-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of acid) under an inert nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Cool the mixture to 0 °C using an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 10 minutes. Causality: The conversion of the carboxylic acid to the more electrophilic acyl chloride is necessary for the subsequent cyclization under milder conditions than direct acid-catalyzed cyclization.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a bubbler).

-

Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(3-fluoro-5-methylphenyl)propanoyl chloride. This intermediate is typically used immediately in the next step.

Step 2: Intramolecular Cyclization

-

Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.3 eq) in anhydrous DCM (7 mL per mmol of AlCl₃) in a separate flask under a nitrogen atmosphere and cool to 0 °C. Causality: AlCl₃ is a powerful Lewis acid that coordinates with the acyl chloride, generating a highly reactive acylium ion electrophile required for the aromatic substitution.

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (3 mL per mmol).

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the starting material is consumed, carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated hydrochloric acid (HCl, 5 mL). Causality: The acidic quench hydrolyzes the aluminum complexes and protonates the intermediate to yield the final product, while the ice dissipates the exothermic heat of reaction.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Section 3: Analytical Characterization Workflow

Rigorous analytical testing is paramount to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Caption: Integrated analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

-

¹H NMR: The proton NMR spectrum will confirm the number and connectivity of hydrogen atoms. The aromatic region will show distinct splitting patterns for the two aromatic protons, influenced by coupling to each other and to the fluorine atom. The aliphatic region will show two triplets corresponding to the two methylene (-CH₂-) groups in the five-membered ring.

-

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals, confirming the number of unique carbon atoms. The carbonyl carbon will appear significantly downfield (~200 ppm). The aromatic carbons will be split due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), providing definitive evidence of the fluorine's position.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is critical.[7] It will show a single resonance for the fluorine atom.[8][9] The chemical shift is highly sensitive to the electronic environment, and its coupling to nearby protons will further confirm the substitution pattern.[10][11]

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Key Couplings (J, Hz) Assignment ¹H ~7.2-7.4 d ³JHH ≈ 8 Hz H-7 ~7.0-7.2 dd ³JHH ≈ 8 Hz, ⁴JHF ≈ 5 Hz H-5 ~3.0-3.2 t ³JHH ≈ 6 Hz C3-H₂ ~2.7-2.9 t ³JHH ≈ 6 Hz C2-H₂ ~2.6 s - C4-CH₃ ¹³C ~205 s - C1 (C=O) ~165 d ¹JCF ≈ 250 Hz C6 ~150-155 d ³JCF ≈ 5 Hz C7a ~135-140 s - C4 ~130-135 d ³JCF ≈ 10 Hz C3a ~125-130 d ²JCF ≈ 20 Hz C5 ~115-120 d ²JCF ≈ 25 Hz C7 ~35 s - C3 ~25 s - C2 ~20 s - C4-CH₃ ¹⁹F ~ -110 to -115 m - C6-F

(Note: These are predicted values based on standard chemical shift tables and may vary slightly from experimental results.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected. For a five-membered ring ketone conjugated to an aromatic ring, this typically appears around 1705-1725 cm⁻¹.[12][13][14][15]

-

Aromatic C=C Stretch: Medium intensity absorptions are expected in the 1580-1620 cm⁻¹ region.

-

C-F Stretch: A strong absorption characteristic of an aryl-fluoride bond is expected in the 1200-1270 cm⁻¹ region.

-

Aliphatic & Aromatic C-H Stretch: Absorptions will appear just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group ~3100-3000 Medium C-H Stretch Aromatic ~2980-2850 Medium C-H Stretch Aliphatic (CH₂, CH₃) ~1715 Strong, Sharp C=O Stretch Ketone (in 5-membered ring) ~1610, ~1585 Medium C=C Stretch Aromatic Ring ~1250 Strong C-F Stretch Aryl-Fluoride

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (164.18). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₀H₉FO).

-

Fragmentation: The molecular ion is expected to undergo fragmentation.[16][17][18] A common fragmentation pathway for indanones is the loss of carbon monoxide (CO, 28 Da), leading to a significant fragment ion at m/z 136. Another likely fragmentation is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage.

Table 4: Expected Mass Spectrometry Data (EI-MS)

m/z (Daltons) Proposed Identity Notes 164 [M]⁺ Molecular Ion 136 [M - CO]⁺ Loss of carbon monoxide 149 [M - CH₃]⁺ Loss of methyl radical

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for determining the purity of the final compound.

-

Rationale: A reversed-phase HPLC method is ideal for separating the relatively nonpolar indanone product from any polar or nonpolar impurities. A C18 column is a robust choice for this application.[19][20][21] The aromatic nature of the molecule allows for sensitive detection using a UV detector, typically in the range of 254 nm.

Protocol: Representative HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and Water. A typical starting point is 60:40 ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks. A pure sample should exhibit a single major peak with >97% area.

Section 4: Applications and Future Outlook

This compound is not just a chemical curiosity; it is a valuable building block for drug discovery. The indanone scaffold is a well-established pharmacophore, particularly in the development of agents targeting the central nervous system.[3][22]

-

Neurodegenerative Diseases: The core structure is related to inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in Alzheimer's and Parkinson's diseases.[3][4] This molecule provides a synthetically accessible starting point for creating libraries of novel inhibitors.

-

Anti-inflammatory and Anticancer Agents: Various indanone derivatives have shown potent anti-inflammatory and cytotoxic activities.[1][5] The specific substitution pattern of 6-fluoro and 4-methyl groups can be exploited to fine-tune activity and selectivity against specific biological targets.[5]

-

Materials Science: The rigid, planar structure and the presence of a polar ketone group make indanones interesting candidates for the development of organic electronic materials and liquid crystals.

Conclusion

This compound is a strategically designed molecule that combines the privileged indanone scaffold with the beneficial properties of fluorine and methyl substitution. Its synthesis is readily achievable through established organic chemistry principles, primarily the Friedel-Crafts acylation. As demonstrated in this guide, a comprehensive analytical approach employing NMR, IR, MS, and HPLC is essential for its unambiguous characterization and quality control. The true value of this compound lies in its potential as a versatile intermediate for the synthesis of next-generation pharmaceuticals and advanced materials, making it a molecule of significant interest to the scientific research community.

References

-

Kotha, S., & Misra, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

-

Bargiggia, F. O., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1533. [Link]

-

Wescott, Z. P., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(15), 9714–9721. [Link]

-

Chemsigma. (n.d.). This compound [174603-42-0]. Retrieved from [Link]

-

Molbase. (n.d.). CAS NO. 174603-42-0 | this compound. Retrieved from [Link]

-

Lou, T., et al. (2011). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 88, 203. [Link]

-

Wescott, Z. P., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Barbosa, S. L., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 56(3), 517-520. [Link]

-

Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 2695. [Link]

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1118-1133. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of various indanones and bioactive natural products containing.... Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy of Carbonyls. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

ResearchGate. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Fluoro-1-indanone. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-1-indanone. National Center for Biotechnology Information. [Link]

-

Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoro-indan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 20. auroraprosci.com [auroraprosci.com]

- 21. researchgate.net [researchgate.net]

- 22. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoro-4-methylindan-1-one (CAS 174603-42-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-methylindan-1-one, with the CAS number 174603-42-0, is a fluorinated derivative of the indanone scaffold. The indanone core structure is a recurring motif in medicinal chemistry and materials science, recognized for its utility as a versatile synthetic intermediate.[1][2][3] The introduction of a fluorine atom and a methyl group to the indanone backbone can significantly modulate the molecule's physicochemical and biological properties, making this compound a compound of interest for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its properties, potential applications, and suppliers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 174603-42-0 | [4][5] |

| Chemical Name | This compound | [4][5] |

| Molecular Formula | C₁₀H₉FO | [6] |

| Molecular Weight | 164.18 g/mol | [6] |

| Synonyms | 6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one | N/A |

| Boiling Point (Predicted) | 280.1±39.0 °C | [6] |

| Density (Predicted) | 1.211±0.06 g/cm³ | [6] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the five-membered ring, and the methyl protons. The fluorine atom will likely introduce splitting in the signals of nearby aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, aromatic carbons (with C-F coupling), methylene carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands.[7] A strong absorption peak is anticipated in the region of 1680-1715 cm⁻¹ corresponding to the C=O stretching of the ketone.[8] Bands in the aromatic region (around 1450-1600 cm⁻¹) and C-H stretching vibrations (around 2850-3100 cm⁻¹) are also expected.[7][8] The C-F bond will likely show a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of CO and other characteristic fragments of the indanone ring.

Synthesis and Reactivity

Indanone derivatives are typically synthesized through intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[3] A plausible synthetic route to this compound would involve the cyclization of 3-(4-fluoro-2-methylphenyl)propanoic acid. The reactivity of this compound is characteristic of ketones, with the carbonyl group being susceptible to nucleophilic attack. The aromatic ring can undergo further electrophilic substitution, with the fluorine and methyl groups influencing the regioselectivity of such reactions.

Biological and Pharmaceutical Significance

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] These include:

-

Antiviral

-

Anti-inflammatory

-

Analgesic

-

Antimalarial

-

Antibacterial [9]

-

Anticancer

The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1] Therefore, this compound serves as a valuable building block for the synthesis of novel pharmaceutical agents with potentially improved efficacy and pharmacokinetic profiles. For instance, aminoindane derivatives have been investigated as antibacterial agents against resistant strains like MRSA and Acinetobacter baumannii.[9]

Experimental Workflow: Synthesis of an Indanone Derivative

Below is a generalized experimental workflow for the synthesis of an indanone derivative, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of 1-indanone derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Suppliers

This compound (CAS 174603-42-0) is available from various chemical suppliers that specialize in research chemicals and pharmaceutical intermediates. Some of the suppliers include:

It is recommended to contact these suppliers directly for information on purity, availability, and pricing.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and materials science. Its fluorinated indanone structure makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Further research into the specific applications and biological mechanisms of this compound and its derivatives is warranted to fully explore its potential.

References

-

Chemsigma. (n.d.). This compound [174603-42-0]. Retrieved from [Link]

- Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoro-indan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841.

- Krasavin, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Slaw, B. R., & Tanski, J. M. (2014). 6-Fluoroindan-1-one.

- Krasavin, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.

- Krasavin, M. (2017). Synthesis of 1-indanones with a broad range of biological activity.

- Kim, J. H., et al. (2014). Improved synthetic route to methyl 1-fluoroindan-1-carboxylate (FICA Me ester) and 4-methyl derivatives. Chemical & Pharmaceutical Bulletin, 62(8), 816-819.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). Compound of 1-acetyl-6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

- Bonfanti, M., et al. (2006). A fluoro analogue of the menadione derivative 6-[2'-(3'-methyl)-1',4'-naphthoquinolyl]hexanoic acid is a suicide substrate of glutathione reductase. Crystal structure of the alkylated human enzyme. Journal of the American Chemical Society, 128(33), 10784-10794.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Yilmaz, I., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.

- Zemtsova, M. N., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

-

National Center for Biotechnology Information. (n.d.). 4-Methylindan. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

- Chen, J., et al. (2012). 4-Hydroxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3097.

-

National Center for Biotechnology Information. (n.d.). 1-Fluoro-4-methylcyclohexane. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Indan, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. 174603-42-0 this compound [chemsigma.com]

- 5. This compound | 174603-42-0 [amp.chemicalbook.com]

- 6. 7-Fluoro-4-methyl-indan-1-one CAS#: 137466-14-9 [m.chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Fluorinated Indanones: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in the Indanone Scaffold

The indanone core, a rigid bicyclic structure, represents a privileged scaffold in medicinal chemistry. Its derivatives have given rise to blockbuster drugs such as Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease. The strategic incorporation of fluorine—the most electronegative element—into the indanone framework significantly modulates the molecule's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity with target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby augmenting bioavailability.[1] This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by fluorinated indanone derivatives, offering field-proven insights for researchers in drug development. The narrative will delve into three primary therapeutic areas where these compounds show significant promise: neurodegenerative disorders, oncology, and cognitive enhancement.

Part 1: Inhibition of Monoamine Oxidase B (MAO-B) for Neurodegenerative Disorders

Therapeutic Rationale: Targeting MAO-B in Parkinson's and Alzheimer's Disease

Monoamine oxidase B (MAO-B) is a mitochondrial flavoenzyme responsible for the oxidative deamination of key neurotransmitters, most notably dopamine.[2] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels.[2] Elevated MAO-B activity is also observed in Alzheimer's disease.[3] Selective inhibition of MAO-B prevents the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms in Parkinson's disease. This therapeutic strategy is considered neuroprotective and is a cornerstone of current treatment regimens.[1][2]

Mechanism of Inhibition: Reversible, Competitive Binding

Fluorinated indanones have emerged as a class of potent and highly selective reversible inhibitors of MAO-B.[4] Unlike irreversible inhibitors, which form a permanent covalent bond with the enzyme, reversible inhibitors bind non-covalently, allowing for a duration of action that is dependent on the drug's pharmacokinetic profile rather than the slow turnover rate of the enzyme.[5][6] This characteristic can lead to a more favorable safety profile with a reduced risk of side effects like the "cheese effect" associated with older, non-selective MAO inhibitors.[7]

Kinetic studies and dialysis experiments have confirmed that indanone derivatives act as competitive inhibitors, meaning they bind to the active site of MAO-B and directly compete with the natural substrate.[4]

Molecular Interactions within the MAO-B Active Site

The efficacy of fluorinated indanones as MAO-B inhibitors stems from their specific interactions within the enzyme's hydrophobic active site, which is located near the flavin adenine dinucleotide (FAD) cofactor. Molecular docking studies have elucidated the key binding modes. The indanone scaffold orients itself within a cavity defined by crucial amino acid residues.

Key interactions include:

-

Hydrophobic Interactions: The indan ring fits snugly into a hydrophobic pocket.

-

Pi-Pi Stacking: The aromatic portion of the indanone scaffold often engages in π-π stacking interactions with aromatic residues.

-

Key Residue Engagement: Docking studies consistently show interactions with residues such as Cys172, Gln206, Tyr326, and Tyr435, which are critical for ligand binding and catalytic activity.[8][9]

The fluorine atom, with its high electronegativity, can form favorable dipole-dipole or hydrogen bond interactions, further anchoring the inhibitor within the active site and enhancing binding affinity.[10]

Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of fluorinated indanones are highly dependent on their substitution patterns.

-

C6-Substitution: Substitution at the C6 position of the indanone ring is particularly favorable for high-potency and selective MAO-B inhibition.[4]

-

C5-Substitution: Derivatives with substituents at the C5 position are comparatively weaker MAO-B inhibitors.[4]

-

Benzylidene Moiety: The introduction of a benzylidene group at the C2 position can significantly enhance MAO-B inhibition, especially when the benzylidene ring itself is substituted with halogens or methyl groups.[11]

-

Fluorination: The position of the fluorine atom is critical. For instance, in some series, an ortho-fluorine on a benzyloxy substituent enhances activity.[2]

| Compound Class | Key Substitutions | Target | Potency (IC₅₀ / Kᵢ) | Selectivity | Reference |

| 6-Oxy-Indanones | 6-((3-fluorobenzyl)oxy) | hMAO-B | Kᵢ = 6 nM | High | [3][12] |

| C6-Substituted Indanones | Various | hMAO-B | IC₅₀ = 1 - 30 nM | High | [4] |

| 2-Benzylidene-Indanones | 5-hydroxy, B-ring halogens | hMAO-B | IC₅₀ < 100 nM | MAO-B specific | [11] |

| Spiropyrrolidine Hybrids | meta-methoxy aryl, fluoro | AChE / BChE | IC₅₀ = 1.97 µM (AChE) | Mixed | [13] |

Experimental Protocol: MAO-Glo™ Assay for Inhibitor Screening

The MAO-Glo™ Assay is a robust, luminescence-based method for measuring MAO activity and screening inhibitors. Its operational simplicity makes it ideal for high-throughput screening.

Causality: This assay is chosen for its high sensitivity and resistance to interference from fluorescent compounds.[14] The two-step process separates the enzymatic reaction from the detection reaction, minimizing compound interference with the luciferase enzyme.[15]

Methodology:

-

Compound Preparation: Prepare a serial dilution of the fluorinated indanone test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

MAO Reaction Setup (Step 1):

-

In a 96-well white opaque plate, add 12.5 µL of 4X test compound dilution.

-

Add 12.5 µL of 4X MAO-B enzyme (recombinant human) in reaction buffer (e.g., 100 mM HEPES, pH 7.5).

-

Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding 25 µL of 2X luminogenic MAO substrate.

-

Incubate for 60 minutes at room temperature. The MAO enzyme converts the substrate into a luciferin derivative.[16]

-

-

Luminescence Detection (Step 2):

-

Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and contains esterase and luciferase.

-

Incubate for 20 minutes at room temperature to allow the signal to stabilize.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor (vehicle) control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Part 2: Anticancer Activity via Microtubule Destabilization

Therapeutic Rationale: Targeting Tubulin Dynamics in Oncology

The microtubule cytoskeleton is essential for cell division, intracellular transport, and maintenance of cell shape.[17] Microtubules are dynamic polymers of αβ-tubulin heterodimers.[17] Disrupting their dynamic instability is a clinically validated strategy in cancer chemotherapy.[1] Agents that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[18]

Mechanism of Action: Colchicine Site Binding and Destabilization

Certain fluorinated indanone derivatives, particularly those with a benzylidene moiety, function as potent microtubule-destabilizing agents.[4] They exert their effect by binding to the colchicine binding site on β-tubulin.[4][19] This site is located at the interface between the α- and β-tubulin subunits within the heterodimer.[1]

Binding of the indanone derivative to this site introduces a steric hindrance that prevents the tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule.[1] Molecular dynamics simulations have shown that this binding restricts the natural twisting and bending motions of the tubulin dimer, leading to a loss of lateral contacts between protofilaments and promoting microtubule destabilization.[4]

Downstream Signaling: Anti-Angiogenic Effects

Beyond direct cytotoxicity through cell cycle arrest, fluorinated indanones also exhibit anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is largely driven by the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.[8] Under hypoxic conditions typical of a tumor microenvironment, HIF-1α is stabilized and promotes the transcription of pro-angiogenic genes, including VEGF.[15] Fluorinated benzylidene indanones have been shown to down-regulate the expression of both HIF-1α and VEGF, thereby inhibiting the formation of new blood vessels that feed the tumor.[8]

Experimental Protocols

Causality: This biochemical assay directly measures the compound's effect on tubulin assembly in a purified, cell-free system. It is the definitive experiment to confirm that the compound's primary target is tubulin itself. Light scattering (measured as optical density) increases as microtubules form, providing a quantitative measure of polymerization.[2]

Methodology:

-

Reagent Preparation:

-

Thaw lyophilized bovine tubulin protein (≥99% pure) on ice.

-

Prepare General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Prepare GTP stock solution (100 mM).

-

-

Reaction Setup:

-

Work on ice to prevent premature tubulin polymerization.

-

In a pre-chilled 96-well plate, add the test compound (fluorinated indanone) at various concentrations. Include controls: a vehicle control (DMSO), a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).

-

Add tubulin solution to the wells to a final concentration of ~3 mg/mL.

-

Add GTP to a final concentration of 1 mM.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance (optical density) at 340 nm every 30 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time. A decrease in the rate and extent of the polymerization curve compared to the vehicle control indicates microtubule destabilization.

-

Causality: This cell-based assay validates the downstream consequence of microtubule disruption. By quantifying the DNA content of individual cells, it determines the percentage of the cell population in each phase of the cell cycle (G0/G1, S, G2/M). A significant increase in the G2/M population is the hallmark of a microtubule-targeting agent.

Methodology:

-

Cell Culture and Treatment:

-

Seed MCF-7 breast cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated indanone for a specified period (e.g., 24 hours). Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at 4°C overnight.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the control to identify G2/M arrest.

-

Part 3: Inhibition of Cholinesterases for Cognitive Disorders

Therapeutic Rationale: The Cholinergic Hypothesis of Alzheimer's Disease

The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline seen in Alzheimer's disease.[16] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the enzymes responsible for hydrolyzing ACh in the synaptic cleft.[15] Inhibiting these enzymes increases the level and duration of action of ACh, thereby enhancing cholinergic neurotransmission. The indanone scaffold is central to Donepezil, a leading AChE inhibitor, making fluorinated indanone derivatives highly promising candidates in this therapeutic area.[3]

Mechanism of Inhibition: Dual Binding Site Interaction

Donepezil and its analogs, including fluorinated indanones, are known to be "dual binding site" inhibitors.[5] They interact with both the Catalytic Anionic Site (CAS) at the base of the active site gorge and the Peripheral Anionic Site (PAS) at the gorge's entrance.[5]

-

Peripheral Anionic Site (PAS) Interaction: The indanone moiety is crucial for binding to the PAS.[2] It engages in π-π stacking interactions with the indole ring of the Trp279 residue.[2][5] This interaction is critical not only for anchoring the inhibitor but also because the PAS is implicated in the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[6]

-

Catalytic Anionic Site (CAS) Interaction: A nitrogen-containing portion of the molecule, typically a piperidine or piperazine ring linked to the indanone core, extends down the gorge to interact with key residues in the CAS, such as Trp86 and Tyr337.[5]

The dual-site binding provides high potency and selectivity. Fluorination can further enhance these interactions and improve pharmacokinetic properties.[13]

Structure-Activity Relationship (SAR)

-

Indanone Moiety: The 5,6-dimethoxy-1-indanone core is a common feature in highly potent inhibitors, forming the basis of Donepezil.[3]

-

Linker and Amine Group: The nature and length of the linker between the indanone and the basic nitrogen group are critical for optimal positioning within the active site gorge.

-

Fluorination: The position of fluorine substitution can dramatically influence potency and selectivity between AChE and BChE. For example, in some series, para-substituted fluoro derivatives show potent AChE inhibition, whereas ortho-substituted analogs are more effective against BChE.

| Compound Class | Key Substitutions | Target | Potency (IC₅₀) | Reference |

| Indanone-Piperidine Hybrids | 5,6-dimethoxy-indanone, benzylpiperidine | AChE | 5.7 nM | [3] |

| Indanone-Piperidine Hybrids | Piperidine linked by 2-carbon spacer | AChE | 1.8 nM | |

| Fluorinated Spiropyrrolidines | meta-methoxy aryl, fluoro | AChE | 1.97 µM | [13] |

| Fluorinated Spiropyrrolidines | meta-methoxy aryl, fluoro | BChE | 7.08 µM | [13] |

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Causality: The Ellman's assay is the gold-standard spectrophotometric method for measuring cholinesterase activity.[16] It is a reliable and reproducible method for determining inhibitor potency (IC₅₀). The assay measures the product of the enzymatic reaction, providing a direct readout of enzyme activity.

Methodology:

-

Reagent Preparation:

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.

-

Substrate: Acetylthiocholine iodide (ATCI) solution in buffer.

-

Enzyme: Acetylcholinesterase (e.g., from electric eel) solution in buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 150 µL of phosphate buffer.

-

Add 10 µL of the fluorinated indanone test compound at various concentrations (dissolved in a minimal amount of DMSO and diluted in buffer).

-

Add 20 µL of DTNB solution.

-

Add 10 µL of AChE enzyme solution.

-

Incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the ATCI substrate.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every 10-15 seconds for 3-5 minutes. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

-

Data Analysis:

-

Determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.

-

Conclusion

The fluorinated indanone scaffold is a remarkably versatile platform for drug discovery, demonstrating distinct and potent mechanisms of action across multiple therapeutic areas. As MAO-B inhibitors, they offer a promising avenue for neuroprotection in Parkinson's and Alzheimer's diseases. In oncology, their ability to disrupt microtubule dynamics at the colchicine binding site provides a powerful cytotoxic and anti-angiogenic strategy. As cholinesterase inhibitors, they build upon the clinical success of Donepezil, with fluorination offering a route to enhanced potency and tailored selectivity. The insights and protocols provided in this guide are intended to empower researchers to effectively explore and optimize this privileged chemical space, accelerating the development of next-generation therapeutics.

References

-

Insight Into Microtubule Destabilization Mechanism of 3,4,5-trimethoxyphenyl Indanone Derivatives Using Molecular Dynamics Simulation and Conformational Modes Analysis. (2018). Journal of Computer-Aided Molecular Design. Available at: [Link]

-

Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. (2021). USD RED. Available at: [Link]

-

Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Journal of the Iranian Chemical Society. Available at: [Link]

-

New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2023). MDPI. Available at: [Link]

-

In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. (2021). PubMed. Available at: [Link]

-

Cholinesterase inhibitory activity of highly functionalized fluorinated spiropyrrolidine heterocyclic hybrids. (2021). PubMed. Available at: [Link]

-

Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). ResearchGate. Available at: [Link]

-

Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. (1992). ACS Publications. Available at: [Link]

-

A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2022). PubMed Central. Available at: [Link]

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). PubMed. Available at: [Link]

-

2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase. (2016). PubMed. Available at: [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Available at: [Link]

-

New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2023). MDPI. Available at: [Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2014). PubMed Central. Available at: [Link]

-

Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. (2017). PubMed Central. Available at: [Link]

-

Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. (2003). PubMed Central. Available at: [Link]

-

Flow cytometry cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. (2006). PubMed. Available at: [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2015). MDPI. Available at: [Link]

-

Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders. (2021). ResearchGate. Available at: [Link]

-

Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019). PubMed. Available at: [Link]

-

Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. (2003). ResearchGate. Available at: [Link]

-

Connectivity between surface and interior in catalytic subunits of acetylcholinesterases inferred from their X-ray structures. (2023). NIH. Available at: [Link]

-

The Role of the Peripheral Anionic Site and Cation−π Interactions in the Ligand Penetration of the Human AChE Gorge. (2007). Journal of the American Chemical Society. Available at: [Link]

-

Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (2018). PubMed Central. Available at: [Link]

-

High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. (2018). Nature. Available at: [Link]

-

In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. (2021). PubMed. Available at: [Link]

-

Binding of indanocine to the colchicine site on tubulin promotes fluorescence, and its binding parameters resemble those of the colchicine analogue AC. (2009). PubMed. Available at: [Link]

-

Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. (2023). PubMed. Available at: [Link]

-

Mechanism of destruction of microtubule structures by 4-hydroxy-2-nonenal. (2008). PubMed. Available at: [Link]

-

Mechanism of microtubule stabilization by taccalonolide AJ. (2017). PubMed. Available at: [Link]

-

Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. (2017). PubMed Central. Available at: [Link]

Sources

- 1. Divergent structure-activity relationships of structurally similar acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Hybridization-based design of novel anticholinesterase indanone-carbamates for Alzheimer's disease: Synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cholinesterase inhibitory activity of highly functionalized fluorinated spiropyrrolidine heterocyclic hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 6-Fluoro-4-methylindan-1-one (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-4-methylindan-1-one

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No. 174603-42-0), a key intermediate in medicinal chemistry and drug development.[1][2] The unique structural features imparted by the fluorine and methyl substituents on the indanone core result in a distinct spectroscopic signature. This document details the predicted and theoretical data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed, field-proven experimental protocols for acquiring this data, ensuring reproducibility and accuracy. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characterization for synthesis, identification, and quality control.

Introduction: The Significance of this compound

Indanone and its derivatives are crucial structural motifs in medicinal chemistry, exhibiting a wide array of pharmacological activities.[3] They are foundational in the synthesis of compounds for treating neurodegenerative diseases, inflammation, and viral infections.[3][4] The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. A precise understanding of its spectroscopic properties is therefore paramount for its synthesis and application in the development of novel therapeutics.

Molecular Structure and Properties:

| Property | Value |

| Compound Name | This compound |

| CAS Number | 174603-42-0[1][2][5] |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol [6] |

| Physical Form | Predicted to be a solid at room temperature. |

Below is the molecular structure of this compound with standardized atom numbering for reference in the subsequent spectroscopic data interpretation.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum will clearly show signals for the aliphatic protons of the five-membered ring and the aromatic protons, along with the methyl group. The fluorine atom at the C6 position will introduce characteristic splitting patterns (coupling) to the adjacent aromatic proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (2H) | ~ 2.75 | Triplet (t) | ~ 6.0 |

| H-3 (2H) | ~ 3.10 | Triplet (t) | ~ 6.0 |

| H-5 (1H) | ~ 7.15 | Doublet of doublets (dd) | J(H-F) ≈ 8.5, J(H-H) ≈ 2.0 |

| H-7 (1H) | ~ 7.40 | Doublet (d) | J(H-F) ≈ 5.0 |

| 4-CH₃ (3H) | ~ 2.40 | Singlet (s) | - |

Interpretation and Causality:

-

Aliphatic Protons (H-2, H-3): The protons on C2 and C3 are adjacent to each other, resulting in triplet signals due to vicinal coupling. The H-3 protons are slightly downfield due to their proximity to the aromatic ring.[3]

-

Aromatic Protons (H-5, H-7): The electron-withdrawing fluorine atom at C6 influences the chemical shifts of the aromatic protons. H-5 will appear as a doublet of doublets due to coupling with both the fluorine atom (³JHF) and the meta proton H-7 (⁴JHH, though this might not be resolved). H-7 will appear as a doublet due to coupling with the fluorine atom (⁴JHF).

-

Methyl Protons (4-CH₃): The methyl group at C4 is isolated from other protons, thus appearing as a sharp singlet. Its position is typical for a methyl group attached to an aromatic ring.[7]

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling (JCF, Hz) |

| C=O (C1) | ~ 205.0 | - |

| CH₂ (C2) | ~ 26.5 | - |

| CH₂ (C3) | ~ 36.0 | - |

| C-CH₃ (C4) | ~ 138.0 | - |

| CH (C5) | ~ 115.0 | d, ²JC-F ≈ 22 |

| C-F (C6) | ~ 164.0 | d, ¹JC-F ≈ 250 |

| CH (C7) | ~ 125.0 | d, ³JC-F ≈ 7 |

| Quaternary (C3a) | ~ 135.0 | - |

| Quaternary (C7a) | ~ 155.0 | d, ⁴JC-F ≈ 2 |

| CH₃ | ~ 19.0 | - |

Interpretation and Causality:

-

Carbonyl Carbon (C1): The C=O group appears significantly downfield, which is characteristic of ketones.[8][9]

-

Fluorinated Carbons: The most notable feature is the large one-bond coupling constant for C6, directly attached to the fluorine atom.[10] Smaller two-bond (C5) and three-bond (C7) couplings are also expected, providing definitive evidence for the fluorine's position.[10] The chemical shift of C6 is shifted downfield due to the high electronegativity of fluorine.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3][7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[3]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Relaxation Delay: 2-5 seconds.